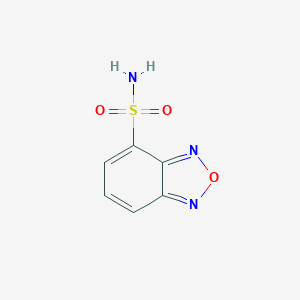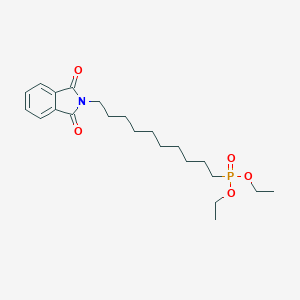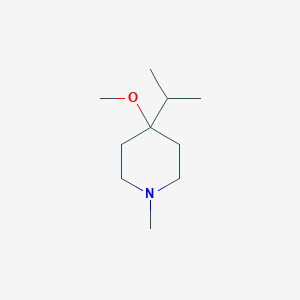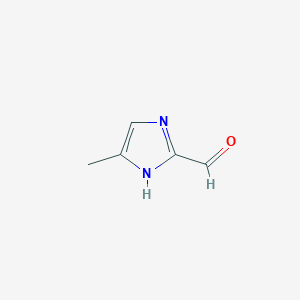
2,1,3-苯并恶二唑-4-磺酰胺
描述
2,1,3-Benzoxadiazole-4-sulfonamide is a chemical compound with the CAS Number: 114322-13-3 . It has a molecular weight of 199.19 and is typically stored at room temperature . The compound is usually in powder form .
Synthesis Analysis
The synthesis of 2,1,3-Benzoxadiazole derivatives has been reported in various studies . These fluorophores exhibit an absorption maximum at around 419 nm (visible region), as expected for electronic transitions of the π-π * type . They also show strong solvent-dependent fluorescence emission .Molecular Structure Analysis
The molecular structure of 2,1,3-Benzoxadiazole-4-sulfonamide is represented by the InChI Code: 1S/C6H5N3O3S/c7-13(10,11)5-3-1-2-4-6(5)9-12-8-4/h1-3H,(H2,7,10,11) .Chemical Reactions Analysis
The reaction of 2,1,3-Benzoxadiazole derivatives has been studied in various contexts . For instance, the reaction rates of low molecular thiols with DAABD-F were found to be 50 times higher than those with DAABD-Cl .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,1,3-Benzoxadiazole-4-sulfonamide include a melting point of 157-159°C .科学研究应用
Optoelectronic Materials
The electron-deficient nature of the benzoxadiazole core makes 2,1,3-Benzoxadiazole-4-sulfonamide a candidate for use in optoelectronic materials . It can be incorporated into polymers or small molecules that are used in organic light-emitting diodes (OLEDs) or as part of solar cell components.
Analytical Chemistry
In analytical chemistry, 2,1,3-Benzoxadiazole-4-sulfonamide is utilized as a reagent for the detection of amino acids and proteins . Its ability to react and form fluorescent derivatives makes it valuable for assays and structure determination of biomolecules.
Medicinal Chemistry
The benzoxadiazole moiety is a common feature in many medicinal compounds2,1,3-Benzoxadiazole-4-sulfonamide can be used as a building block in the design of new drugs, offering potential antimicrobial, antifungal, and anticancer activities due to its structural versatility .
安全和危害
未来方向
The future directions for the study of 2,1,3-Benzoxadiazole derivatives are promising. They have been extensively used as a starting material for different mechanistic approaches in drug discovery . The derivatives of 2,1,3-Benzoxadiazole have been recognized for their potential in medicinal, pharmaceutical, and industrial areas .
属性
IUPAC Name |
2,1,3-benzoxadiazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O3S/c7-13(10,11)5-3-1-2-4-6(5)9-12-8-4/h1-3H,(H2,7,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAIYIVOEJWVLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373432 | |
| Record name | 2,1,3-benzoxadiazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,1,3-Benzoxadiazole-4-sulfonamide | |
CAS RN |
114322-13-3 | |
| Record name | 2,1,3-Benzoxadiazole-4-sulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114322-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,1,3-benzoxadiazole-4-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,1,3-Benzoxadiazole-4-sulfonamide interact with its target and what are the downstream effects?
A1: 2,1,3-Benzoxadiazole-4-sulfonamide derivatives, particularly those with chlorine or fluorine substitutions at the 7-position (e.g., DAABD-Cl and DAABD-F), exhibit high reactivity towards thiol groups. [, , ] This reactivity enables them to form stable, fluorescent adducts with cysteine residues in peptides and proteins. [, , ] This derivatization process allows for sensitive detection and identification of proteins using techniques like fluorescence detection-coupled high-performance liquid chromatography (HPLC) and mass spectrometry. [, , , , ]
Q2: What is the structural characterization of these compounds, including molecular formula, weight, and spectroscopic data?
A2: While the provided research primarily focuses on the applications of these compounds, it lacks specific details on their molecular formula, weight, and spectroscopic data. Further investigation into their chemical properties would be beneficial for a complete understanding.
Q3: Can you elaborate on the material compatibility and stability of these compounds?
A3: Research indicates that the fluorescent adducts formed between 2,1,3-Benzoxadiazole-4-sulfonamide derivatives and thiols are stable in acidic mediums for extended periods, enabling automation and high-throughput analysis of samples. [] This stability is crucial for techniques like HPLC, ensuring reliable and reproducible results.
Q4: What about the catalytic properties and applications of these compounds?
A4: The provided research primarily focuses on utilizing 2,1,3-Benzoxadiazole-4-sulfonamide derivatives as fluorogenic reagents for labeling and detecting biomolecules rather than their potential catalytic properties. Further research is needed to explore this aspect.
Q5: Has computational chemistry and modeling been employed in the study of these compounds?
A5: While the provided research highlights experimental applications, it doesn't delve into the use of computational chemistry or modeling. Applying these tools could offer valuable insights into structure-activity relationships and optimize their performance.
Q6: How does the structure of 2,1,3-Benzoxadiazole-4-sulfonamide influence its activity and selectivity?
A6: Modifying the 7-position of the 2,1,3-Benzoxadiazole-4-sulfonamide core with different halogens significantly influences reactivity. For example, DAABD-F exhibits higher reactivity towards thiols compared to DAABD-Cl. [] Furthermore, altering the excitation and emission wavelengths of the fluorophore by using a benzoselenadiazole instead of a benzoxadiazole core can be used to enable the simultaneous analysis of multiple samples. [] This highlights the potential for tailoring the reactivity and fluorescence properties through structural modifications.
Q7: Are there any analytical methods specifically designed for these compounds?
A8: The research primarily utilizes HPLC coupled with fluorescence detection for separating and quantifying the fluorescent adducts formed with these compounds. [, , , , ] Mass spectrometry is also employed for identifying the derivatized proteins. [, , , , ] These analytical techniques are essential for characterizing the interactions and analyzing complex biological samples.
Q8: What about their environmental impact and degradation?
A8: The provided research doesn't address the environmental impact or degradation pathways of 2,1,3-Benzoxadiazole-4-sulfonamide derivatives. Investigating their fate and potential effects on the environment is crucial for responsible use.
Q9: Have there been any studies on the dissolution and solubility of these compounds?
A9: The research doesn't specifically focus on the dissolution and solubility properties of these compounds. Understanding these properties is essential for determining optimal experimental conditions and potential applications.
Q10: What is the historical context and milestones in the research of 2,1,3-Benzoxadiazole-4-sulfonamide?
A10: While the provided research showcases recent applications of 2,1,3-Benzoxadiazole-4-sulfonamide derivatives, a comprehensive historical overview and significant milestones in their development are absent. Exploring the evolution of these compounds would provide valuable context to the current research.
Q11: Are there any cross-disciplinary applications and synergies involving these compounds?
A12: The research highlights the application of 2,1,3-Benzoxadiazole-4-sulfonamide derivatives in proteomics research, particularly in areas like biomarker discovery and understanding cellular responses to stimuli. [, ] This showcases the interdisciplinary nature of this field, combining chemistry, biology, and analytical techniques.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














